REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[N:6]1([C:15]2[O:20][C:19](=[O:21])[C:18]3[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=3[N:16]=2)[C:10]2C=C[CH:13]=[CH:14][C:9]=2N=N1.C(OCC)(=O)C>C(Cl)Cl.C1(C)C=CC=CC=1>[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH2:10]([NH:6][C:15]1[O:20][C:19](=[O:21])[C:18]2[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=2[N:16]=1)[CH2:9][CH2:14][CH3:13]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C2=NC1=C(C(O2)=O)C(=CC=C1)CC
|
Name
|
VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from pentane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC2=C(C(O1)=O)C(=CC=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[N:6]1([C:15]2[O:20][C:19](=[O:21])[C:18]3[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=3[N:16]=2)[C:10]2C=C[CH:13]=[CH:14][C:9]=2N=N1.C(OCC)(=O)C>C(Cl)Cl.C1(C)C=CC=CC=1>[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH2:10]([NH:6][C:15]1[O:20][C:19](=[O:21])[C:18]2[C:22]([CH2:26][CH3:27])=[CH:23][CH:24]=[CH:25][C:17]=2[N:16]=1)[CH2:9][CH2:14][CH3:13]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C2=NC1=C(C(O2)=O)C(=CC=C1)CC
|
Name
|
VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mg
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from pentane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC2=C(C(O1)=O)C(=CC=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |